molecular formula C10H13N4O4P B161850 Hpmpc3A CAS No. 137427-72-6

Hpmpc3A

Cat. No. B161850
M. Wt: 284.21 g/mol
InChI Key: CMBAJRSJOGKAIX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hpmpc3A is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a synthetic analog of adenosine, a nucleoside that plays an important role in many physiological processes. Hpmpc3A has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

Hpmpc3A exerts its effects through a variety of mechanisms, including the inhibition of viral replication, the modulation of immune responses, and the induction of apoptosis in tumor cells. It has been found to interact with a range of cellular targets, including adenosine receptors, nucleotide transporters, and enzymes involved in nucleotide metabolism.

Biochemical And Physiological Effects

Hpmpc3A has been found to exhibit a range of biochemical and physiological effects, including the inhibition of viral replication, the modulation of immune responses, and the induction of apoptosis in tumor cells. It has also been found to enhance the delivery of therapeutic genes to target cells, making it a promising candidate for gene therapy.

Advantages And Limitations For Lab Experiments

Hpmpc3A has several advantages for use in lab experiments, including its ability to inhibit viral replication and induce apoptosis in tumor cells. However, it also has limitations, including its potential toxicity and the need for further investigation into its safety and efficacy.

Future Directions

There are several future directions for research on Hpmpc3A, including the development of new drugs and therapies based on its antiviral, antitumor, and immunomodulatory properties. Further investigation is also needed to determine its safety and efficacy, as well as its potential use in gene therapy. Additionally, research is needed to explore the potential applications of Hpmpc3A in other fields, such as agriculture and environmental science.

Synthesis Methods

Hpmpc3A can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Hpmpc3A is through chemical synthesis, which involves the conversion of adenosine to Hpmpc3A using a series of chemical reactions.

Scientific Research Applications

Hpmpc3A has been widely studied in scientific research due to its potential applications in various fields. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties, making it a promising candidate for the development of new drugs and therapies. Hpmpc3A has also been studied for its potential use in gene therapy, as it has been found to enhance the delivery of therapeutic genes to target cells.

properties

CAS RN

137427-72-6

Product Name

Hpmpc3A

Molecular Formula

C10H13N4O4P

Molecular Weight

284.21 g/mol

IUPAC Name

1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]imidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C10H13N4O4P/c11-10-9-8(1-2-12-10)14(5-13-9)3-7-4-18-19(15,16)6-17-7/h1-2,5,7H,3-4,6H2,(H2,11,12)(H,15,16)/t7-/m0/s1

InChI Key

CMBAJRSJOGKAIX-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N

SMILES

C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N

Canonical SMILES

C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N

synonyms

3-deaza-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine
HPMPc3A

Origin of Product

United States

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